Dimethyl 1,3-dithian-2-ylphosphonate
Description
Structure
2D Structure
Properties
CAS No. |
61779-88-2 |
|---|---|
Molecular Formula |
C6H13O3PS2 |
Molecular Weight |
228.3 g/mol |
IUPAC Name |
2-dimethoxyphosphoryl-1,3-dithiane |
InChI |
InChI=1S/C6H13O3PS2/c1-8-10(7,9-2)6-11-4-3-5-12-6/h6H,3-5H2,1-2H3 |
InChI Key |
SXJWOLGZFVCYQK-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C1SCCCS1)OC |
Origin of Product |
United States |
Synthetic Methodologies for Dimethyl 1,3 Dithian 2 Ylphosphonate
Established Synthetic Routes and Precursors
The synthesis of Dimethyl 1,3-dithian-2-ylphosphonate is fundamentally built upon the principles of "umpolung" or polarity reversal, a concept famously demonstrated by the Corey-Seebach reaction. wikipedia.orgorganic-chemistry.org This strategy allows the normally electrophilic carbonyl carbon to function as a nucleophilic acyl anion equivalent through the use of a 1,3-dithiane (B146892) protecting group. organic-chemistry.orgjk-sci.com The key precursors for the target compound are 1,3-dithiane and a suitable phosphorus electrophile. 1,3-dithiane is readily prepared from an aldehyde (such as formaldehyde) and 1,3-propanedithiol (B87085), typically in the presence of a Lewis or Brönsted acid catalyst. organic-chemistry.orgscribd.com
Phosphorylation Strategies for Dithiane Anions
The core of the synthesis involves the formation of a carbon-phosphorus bond at the C2 position of the dithiane ring. This is achieved by first deprotonating the 1,3-dithiane at this position, which has a pKa of approximately 31, using a strong base like n-butyllithium (n-BuLi). organic-chemistry.orgyoutube.com This generates a highly nucleophilic 2-lithio-1,3-dithiane anion. wikipedia.orgwikiwand.com This stabilized carbanion serves as a potent nucleophile that can react with a variety of electrophiles to form new carbon-carbon or carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.orgjk-sci.comscribd.com
For the synthesis of the target phosphonate (B1237965), this dithiane anion is quenched with an electrophilic phosphorus-containing reagent. The most common phosphorylating agent for this purpose is a dialkyl chlorophosphate, such as dimethyl chlorophosphate or diethyl chlorophosphate. The reaction proceeds via nucleophilic attack of the dithiane carbanion on the phosphorus atom, displacing the chloride leaving group and forming the desired C-P bond.
Table 1: Representative Conditions for Phosphorylation of Dithiane Anions
| Dithiane Substrate | Base | Phosphorus Electrophile | Solvent | Temperature (°C) | Product |
| 1,3-Dithiane | n-BuLi | Diethyl Chlorophosphate | THF | -30 to RT | Diethyl 1,3-dithian-2-ylphosphonate |
| 1,3-Dithiane | n-BuLi | Dimethyl Chlorophosphate | THF | -30 to RT | This compound |
| 2-Phenyl-1,3-dithiane | n-BuLi | Diethyl Chlorophosphate | THF | -78 to RT | Diethyl 2-phenyl-1,3-dithian-2-ylphosphonate |
Note: This table is illustrative of typical reaction conditions based on the general reactivity of 2-lithio-1,3-dithiane.
Esterification and Transesterification Approaches to Phosphonate Derivatives
While direct phosphorylation with dimethyl chlorophosphate yields the target compound, alternative routes involving modification of the phosphonate ester group are also established. These methods are particularly useful if a different dialkyl 1,3-dithian-2-ylphosphonate is synthesized first or if the corresponding phosphonic acid is an intermediate.
Esterification: If 1,3-dithian-2-ylphosphonic acid is available, it can be converted to this compound through direct esterification. This process is more complex than for carboxylic acids, as both mono- and diesters can be formed. nih.gov Methods for this transformation include reacting the phosphonic acid with methanol (B129727) under acidic conditions or using coupling agents. nih.gov The Steglich esterification, which uses a carbodiimide (B86325) like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), is a mild and effective method for forming esters, even with sterically hindered substrates. nih.govorganic-chemistry.org
Transesterification: This approach involves converting a pre-existing phosphonate ester into a different one. For instance, Diethyl 1,3-dithian-2-ylphosphonate could be converted to the dimethyl ester by reaction with methanol. mdpi.com Such reactions are typically catalyzed by an alkali metal salt, such as the sodium alkoxide derived from the alcohol being used (e.g., sodium methoxide (B1231860) for conversion to the methyl ester). google.com This method is a major alternative to direct synthesis from phosphorus trichloride (B1173362) and can be accelerated using microwave conditions. mdpi.com
Advanced and Optimized Synthetic Protocols
Recent advancements in organic synthesis have led to the development of more refined protocols for preparing compounds like this compound, focusing on improved selectivity, efficiency, and sustainability.
Chemo- and Regioselective Synthesis of Phosphonate-Dithianes
The synthesis of this compound is inherently regioselective. The high acidity of the protons at the C2 position of the 1,3-dithiane ring ensures that deprotonation and subsequent phosphorylation occur specifically at this site. organic-chemistry.orgyoutube.com This selectivity is a cornerstone of dithiane chemistry.
Chemoselectivity becomes a more significant consideration when other functional groups are present in the molecule. The lithiated dithiane anion is a strong nucleophile but generally does not compete with elimination reactions when reacting with substrates like alkyl halides. organic-chemistry.org In a multifunctional substrate, the high reactivity of the 2-lithio-1,3-dithiane allows it to react selectively with a suitable electrophile, such as a chlorophosphate, while other less reactive functional groups may remain untouched, precluding the need for additional protecting groups.
Catalyst-Mediated Synthesis and Efficiency Improvements
Dithiane Formation: The initial synthesis of the 1,3-dithiane precursor from an aldehyde and 1,3-propanedithiol is typically acid-catalyzed. A variety of efficient and reusable catalysts, including perchloric acid adsorbed on silica (B1680970) gel (HClO4-SiO2) and praseodymium triflate, can be used for this thioacetalization, often under solvent-free conditions. organic-chemistry.org
C-P Bond Formation: Although less common for this specific transformation, palladium-catalyzed cross-coupling reactions represent a powerful modern method for forming C-P bonds, particularly between aryl/vinyl halides and H-phosphonates. organic-chemistry.org Adapting such catalytic systems to the sp3-hybridized carbon of a dithiane anion could offer a milder alternative to the use of stoichiometric organolithium reagents.
Transesterification: The efficiency of transesterification reactions can be significantly enhanced. For example, palladium-catalyzed coupling of a cyclic phosphite (B83602) (formed from a diol and diethyl phosphite) with a halide can produce phosphonates in good yields. organic-chemistry.org
Exploration of Sustainable and Green Chemical Synthesis Methodologies
The principles of green chemistry are increasingly being applied to organophosphorus synthesis to minimize environmental impact. For the synthesis of this compound, several areas offer potential for greener approaches.
Green Solvents: Traditional solvents like tetrahydrofuran (B95107) (THF) can be replaced with more environmentally benign alternatives. For instance, cyclopentyl methyl ether has been demonstrated as a green and safe solvent for enzymatic amide bond formation, a strategy that could be explored for related transformations. nih.govnih.gov
Catalytic Processes: The use of catalysts, as discussed previously, is a cornerstone of green chemistry as it reduces the need for stoichiometric reagents and can lead to milder reaction conditions. The direct synthesis of dimethyl carbonate (a potential methylating agent) from CO2 and methanol is an area where extensive catalyst development has occurred. rsc.org
Alternative Energy Sources: Microwave-assisted synthesis has been shown to accelerate transesterification reactions of H-phosphonates, reducing reaction times and energy consumption. mdpi.com
Enzymatic Synthesis: Biocatalysis offers a highly selective and sustainable route for chemical synthesis. Lipases, for example, have been used for direct amide synthesis. nih.govnih.gov Exploring enzymatic pathways for the formation or modification of the phosphonate ester could provide a greener synthetic route.
Scalability and Process Chemistry Considerations in Synthesis
The scalability of the proposed synthetic route for this compound hinges on the efficiency and safety of each step when transitioning from laboratory-scale to larger-scale production. Several process chemistry considerations are crucial for both the formation of the 2-chloro-1,3-dithiane (B1253039) intermediate and the subsequent Michaelis-Arbuzov reaction.
For the synthesis of the 1,3-dithiane precursor, the reaction of 1,3-propanedithiol with formaldehyde (B43269) is a well-known process. On a larger scale, the handling of the volatile and toxic formaldehyde requires appropriate engineering controls, such as closed systems and scrubbers. The subsequent chlorination of the 1,3-dithiane needs careful temperature control to manage the exothermicity of the reaction and to minimize the formation of byproducts. The choice of chlorinating agent will also impact the scalability, with reagents like N-chlorosuccinimide (NCS) being common in lab settings, while others might be more cost-effective for industrial production.
The Michaelis-Arbuzov reaction itself has been a subject of process development studies. rsc.org Key considerations for scaling up this reaction include:
Thermal Stability: The reaction often requires elevated temperatures to proceed at a reasonable rate. wikipedia.org On a large scale, careful monitoring and control of the reaction temperature are essential to prevent runaway reactions, especially given the exothermic nature of the initial alkylation step.
Byproduct Removal: The reaction generates an alkyl halide byproduct (in this case, methyl chloride), which is a gas. wikipedia.org An efficient off-gas handling system is necessary to capture and neutralize this byproduct, particularly on an industrial scale.
Solvent Selection: While the Michaelis-Arbuzov reaction can sometimes be run neat, the use of a high-boiling point solvent can aid in temperature control and facilitate product isolation. The choice of solvent must consider factors such as cost, safety, and environmental impact.
Purification: Purification of the final phosphonate product on a large scale may involve distillation or crystallization. The physical properties of this compound will dictate the most suitable method. The removal of any unreacted starting materials and byproducts is critical to achieving the desired product purity.
Continuous Flow Chemistry: Modern process chemistry often explores the use of continuous flow reactors for reactions like the Michaelis-Arbuzov. Flow chemistry can offer significant advantages in terms of safety (better heat management of exothermic reactions), efficiency (shorter reaction times), and scalability (production can be increased by running the reactor for longer periods).
The following table summarizes some of the key process chemistry considerations for the synthesis of this compound:
| Process Step | Key Considerations for Scalability | Potential Challenges | Mitigation Strategies |
| 1,3-Dithiane Formation | Handling of formaldehyde, temperature control. | Formaldehyde is a volatile toxic gas. | Use of closed systems, scrubbers, and precise temperature control. |
| Chlorination of 1,3-Dithiane | Choice of chlorinating agent, exothermicity management. | Runaway reactions, byproduct formation. | Careful selection of a cost-effective and safe chlorinating agent, robust cooling systems. |
| Michaelis-Arbuzov Reaction | Thermal management, byproduct gas handling, solvent selection. | Exothermic reaction, evolution of gaseous methyl chloride. | Use of high-boiling point solvents, efficient off-gas scrubbing, consideration of continuous flow reactors. |
| Product Purification | Method of purification (distillation, crystallization), solvent recovery. | Achieving high purity, minimizing product loss. | Optimization of purification parameters, implementation of solvent recycling systems. |
Reactivity and Mechanistic Investigations of Dimethyl 1,3 Dithian 2 Ylphosphonate
Generation and Stabilization of the Dithian-2-ylphosphonate Carbanion
Proton Abstraction and Anion Formation
(No specific data available in the scientific literature)
Influence of Basicity and Solvent Systems on Carbanion Stability
(No specific data available in the scientific literature)
Nucleophilic Reactivity with Electrophiles
Alkylation Reactions: Regioselectivity and Stereochemical Control
(No specific data available in the scientific literature)
Additions to Carbonyl Compounds (Non-HWE/Wittig)
(No specific data available in the scientific literature)
Michael Additions and Conjugate Chemistry
(No specific data available in the scientific literature)
Wittig-Type and Horner-Wadsworth-Emmons (HWE) Reactivity via Derived Ylides
Dimethyl 1,3-dithian-2-ylphosphonate is a phosphorus-based reagent primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds. wikipedia.orgresearchgate.net The HWE reaction employs a phosphonate-stabilized carbanion, often referred to as a phosphonate (B1237965) ylide, which reacts with aldehydes or ketones to yield an alkene and a water-soluble phosphate (B84403) byproduct. wikipedia.orgalfa-chemistry.com
The key reactive species is generated by treating this compound with a strong base, such as n-butyllithium or sodium hydride. The base abstracts the acidic proton from the carbon atom situated between the phosphorus and the two sulfur atoms of the dithiane ring. This deprotonation is facilitated by the electron-withdrawing nature of both the phosphonate group and the dithiane moiety, resulting in the formation of a highly nucleophilic carbanion. wikipedia.orgorganic-chemistry.org This stabilized carbanion is more nucleophilic and generally less basic than the phosphonium (B103445) ylides used in the traditional Wittig reaction, offering distinct advantages, including reactivity with ketones and easier purification due to the water-soluble nature of the phosphate byproduct. wikipedia.orgalfa-chemistry.com
Olefin Formation and Stereoselectivity in HWE Reactions
The reaction of the ylide derived from this compound with a carbonyl compound, such as an aldehyde or ketone, results in the formation of a specific type of olefin known as a ketene (B1206846) dithioacetal (2-alkylidene-1,3-dithiane). This transformation is a reliable method for converting a carbonyl group into a dithioacetal-protected methylene (B1212753) group.
The discussion of stereoselectivity in HWE reactions typically centers on the preferential formation of either the (E)- or (Z)-isomer of a disubstituted alkene. wikipedia.org Generally, the HWE reaction with stabilized ylides favors the formation of the thermodynamically more stable (E)-alkene. wikipedia.orgorganic-chemistry.org This selectivity is attributed to the reversibility of the initial addition step and the steric factors in the elimination from the key oxaphosphetane intermediate. youtube.com However, for the products derived from this compound, the resulting double bond is of the type R¹R²C=C(S-R)₂, which is formally a 1,1-disubstituted alkene with respect to the dithiane group. Consequently, the concept of E/Z isomerism around this newly formed double bond is not applicable in the same manner. The primary outcome is the formation of the 2-alkylidene-1,3-dithiane structure.
While E/Z isomerism of the product is not a primary concern, diastereoselectivity can become relevant when the phosphonate reacts with chiral aldehydes or ketones that possess a stereocenter, particularly at the α-position to the carbonyl. The facial selectivity of the nucleophilic attack of the dithianylphosphonate carbanion on the carbonyl group can lead to the formation of diastereomeric products. However, detailed studies focusing on the diastereoselectivity of HWE reactions specifically involving this compound are not extensively documented in the literature.
Scope and Limitations in Diverse Substrate Engagements
The Horner-Wadsworth-Emmons reaction is known for its broad substrate scope, and the ylide derived from this compound is no exception. researchgate.net It reacts effectively with a wide range of electrophilic carbonyl partners.
Scope:
Aldehydes: The reaction is highly efficient with various aliphatic and aromatic aldehydes. Aromatic aldehydes typically yield the corresponding ketene dithioacetals in high yields. wikipedia.org
Ketones: Unlike some less reactive Wittig ylides, the phosphonate carbanion from this reagent is nucleophilic enough to react with ketones, including aliphatic, cyclic, and aromatic ketones. alfa-chemistry.comnrochemistry.com
Functional Group Tolerance: The HWE reaction is generally tolerant of a variety of functional groups present in the carbonyl substrate, such as esters, ethers, and amides, allowing for its application in the synthesis of complex molecules. conicet.gov.ar
Limitations:
Steric Hindrance: Highly sterically hindered ketones may react slowly or not at all. The bulky nature of the dithiane-containing nucleophile can impede its approach to a sterically congested carbonyl carbon.
Base-Sensitive Substrates: Carbonyl compounds containing highly acidic protons or base-labile protecting groups may be incompatible with the strong bases (e.g., n-BuLi, NaH) required for ylide generation. In such cases, milder conditions, such as the Masamune-Roush conditions (LiCl with an amine base), are often employed for other HWE reactions, though their application with this specific phosphonate is not widely reported. conicet.gov.ar
Enolizable Ketones: Asymmetric ketones that can enolize in multiple ways might lead to side reactions under strongly basic conditions, potentially reducing the yield of the desired olefination product.
The following table illustrates the expected reactivity of this compound with representative carbonyl substrates based on the known scope of the HWE reaction.
| Carbonyl Substrate | Substrate Type | Expected Product | Anticipated Reactivity/Yield |
|---|---|---|---|
| Benzaldehyde | Aromatic Aldehyde | 2-Benzylidene-1,3-dithiane | High |
| Cyclohexanone | Cyclic Ketone | 2-Cyclohexylidene-1,3-dithiane | Good to High |
| Acetophenone | Aromatic Ketone | 2-(1-Phenylethylidene)-1,3-dithiane | Moderate to Good |
| Pivalaldehyde (2,2-Dimethylpropanal) | Sterically Hindered Aldehyde | 2-(2,2-Dimethylpropylidene)-1,3-dithiane | Moderate |
| Di-tert-butyl ketone | Sterically Hindered Ketone | 2-(2,2,4,4-Tetramethylpentan-3-ylidene)-1,3-dithiane | Very Low to No Reaction |
Other Catalytic and Non-Catalytic Transformations
While the Horner-Wadsworth-Emmons reaction is the principal transformation reported for this compound, other potential reactive pathways are considered below.
Cross-Coupling Reactions (if applicable)
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-heteroatom bonds. nih.gov However, the use of this compound as a substrate in such reactions is not a well-documented area of its chemistry. Typically, cross-coupling reactions involve organometallic reagents and organic halides or triflates. While there are reports on the palladium-catalyzed cross-coupling of 2-aryl-1,3-dithianes (where the dithiane acts as a pro-nucleophile), this represents a different mode of reactivity and does not involve the phosphonate functionality directly in the coupling step. brynmawr.edu Based on available literature, this compound is not typically employed as a partner in standard cross-coupling protocols like Suzuki, Heck, or Stille reactions.
Cyclization Reactions
Intramolecular Horner-Wadsworth-Emmons reactions are a well-established strategy for the synthesis of cyclic compounds, particularly macrocycles. alfa-chemistry.comconicet.gov.ar This reaction involves a molecule containing both a phosphonate group and a carbonyl group, which upon treatment with a base, undergoes cyclization to form a ring containing a double bond.
In principle, a substrate bearing both a carbonyl moiety and a 1,3-dithian-2-ylphosphonate group connected by a suitable tether could undergo an intramolecular HWE reaction to form a cyclic ketene dithioacetal. Such a transformation would be a powerful tool for constructing carbocyclic and heterocyclic ring systems. Despite the synthetic potential, specific examples of intramolecular cyclizations utilizing this compound as the key reagent are not prominently featured in published research.
Theoretical and Experimental Mechanistic Elucidation of Key Reactions
The mechanism of the Horner-Wadsworth-Emmons reaction has been the subject of considerable study, and its key steps are well-established. organic-chemistry.orgnrochemistry.com
Deprotonation: The reaction initiates with the abstraction of the α-proton from the phosphonate by a strong base, forming the stabilized phosphonate carbanion. wikipedia.org
Nucleophilic Addition: The resulting carbanion acts as a potent nucleophile, attacking the electrophilic carbon of the aldehyde or ketone. This addition is typically the rate-limiting step and forms two diastereomeric tetrahedral intermediates (β-alkoxyphosphonates). wikipedia.orgyoutube.com
Oxaphosphetane Formation: The alkoxide intermediate undergoes a reversible cyclization to form a four-membered ring intermediate, known as an oxaphosphetane. nrochemistry.com
Elimination: The oxaphosphetane intermediate then collapses in a syn-elimination step, breaking the C-O and P-C bonds to form the final alkene product and a stable dialkyl phosphate salt. youtube.comnrochemistry.com
The stereochemical outcome of the HWE reaction is largely determined by the relative rates of formation and fragmentation of the diastereomeric oxaphosphetane intermediates. For stabilized ylides, the initial addition step is often reversible, allowing the intermediates to equilibrate towards the more thermodynamically stable anti-oxaphosphetane, which leads to the (E)-alkene. wikipedia.orgorganic-chemistry.org
While this general mechanism is broadly accepted and applies to the reactions of this compound, specific mechanistic investigations focusing on this particular reagent are scarce. Experimental studies, such as kinetic analyses, or theoretical studies, such as density functional theory (DFT) calculations, that detail the precise transition state energies, intermediate stabilities, and reaction profiles for the olefination with this compound are not widely available in the scientific literature. Such studies would be valuable for a deeper understanding of its reactivity and for optimizing reaction conditions.
Transition State Analysis
There is currently no available research data detailing the transition state analysis for reactions involving this compound. Computational chemistry studies that would typically provide insights into the geometry, energy, and vibrational frequencies of transition states for this compound's reactions have not been published.
Energy Profile Determination for Reaction Pathways
Similarly, the energy profiles for the reaction pathways of this compound have not been determined or reported in the peer-reviewed literature. Information regarding the energies of reactants, intermediates, transition states, and products, which are essential for constructing a reaction coordinate diagram, is not available.
Applications of Dimethyl 1,3 Dithian 2 Ylphosphonate in Complex Molecule Synthesis
Strategic Application in Natural Product Total Synthesis
Construction of Carbon-Carbon Skeletons
The primary application of Dimethyl 1,3-dithian-2-ylphosphonate lies in the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the deprotonation of the phosphonate (B1237965) to form a stabilized carbanion, which then reacts with aldehydes or ketones to yield ketene (B1206846) dithioacetals. These products are valuable intermediates for carbon-carbon bond formation, as the dithiane moiety can be further manipulated.
The general scheme for the HWE reaction using a dialkyl (1,3-dithian-2-yl)phosphonate is as follows:
Deprotonation: The phosphonate is treated with a strong base, such as n-butyllithium, to generate the corresponding carbanion.
Olefination: The carbanion then undergoes a nucleophilic addition-elimination reaction with an aldehyde or ketone, resulting in the formation of a ketene dithioacetal.
This methodology provides a reliable route to α,β-unsaturated dithianes, which can serve as precursors for a variety of subsequent transformations, including conjugate additions and cycloadditions, to elaborate the carbon skeleton of a target molecule.
Introduction of Masked Carbonyl and Acyl Functionalities
The 1,3-dithiane (B146892) ring within the phosphonate reagent serves as a protected form of a carbonyl group, specifically a masked formaldehyde (B43269) or acyl anion equivalent. This inherent feature allows for the strategic introduction of carbonyl functionalities at various stages of a synthetic sequence.
Following the Horner-Wadsworth-Emmons reaction, the resulting ketene dithioacetal contains a masked carbonyl group. This latent functionality is stable to a wide range of reaction conditions, allowing for transformations on other parts of the molecule without affecting the dithiane ring. At a later stage, the dithiane can be deprotected to unveil the carbonyl group, providing access to aldehydes, ketones, or carboxylic acid derivatives. This "umpolung" or reversal of polarity at the carbonyl carbon is a cornerstone of modern synthetic strategy.
Synthesis of Advanced Pharmaceutical and Agrochemical Intermediates
The ability to construct complex carbon skeletons and introduce masked carbonyl groups makes this compound a valuable reagent in the synthesis of intermediates for the pharmaceutical and agrochemical industries. While specific, large-scale industrial applications are often proprietary, the utility of this reagent in synthesizing key structural motifs found in bioactive molecules is well-established in academic and patent literature. For instance, the synthesis of substituted cyclopentenones, a core structure in prostaglandins (B1171923) and their analogues, can be envisioned utilizing the HWE reaction with this phosphonate to introduce a key side chain.
Utilization in the Construction of Heterocyclic Ring Systems
Ketene dithioacetals, the products of the HWE reaction with this compound, are versatile precursors for the synthesis of various heterocyclic systems. The electron-rich double bond of the ketene dithioacetal can participate in cycloaddition reactions, and the dithiane moiety itself can be a handle for further functionalization and cyclization. For example, the reaction of ketene dithioacetals with dinucleophiles can lead to the formation of five- or six-membered heterocyclic rings, which are prevalent in many biologically active compounds.
Role as a Synthetic Equivalent for Formyl and Acyl Anions
The concept of "umpolung" is central to the utility of this compound. The dithiane moiety allows the carbon atom at the 2-position to act as a nucleophile upon deprotonation, effectively behaving as a synthetic equivalent of a formyl anion or, if substituted, an acyl anion.
The lithiated phosphonate acts as a nucleophile in the Horner-Wadsworth-Emmons reaction. The resulting ketene dithioacetal can be thought of as a vinylogous acyl anion equivalent, where the reactivity is extended through the double bond.
Methodologies for Dithiane Deprotection and Functional Group Interconversion
The successful application of this compound in a synthetic strategy hinges on the ability to efficiently deprotect the dithiane moiety to reveal the desired carbonyl functionality. A variety of methods have been developed for this transformation, with the choice of reagent depending on the sensitivity of other functional groups present in the molecule.
Common deprotection methods include:
Mercuric Chloride: Treatment with mercuric chloride (HgCl₂) in the presence of a calcium carbonate or cadmium carbonate scavenger is a classic and effective method.
Oxidative Cleavage: Reagents such as N-bromosuccinimide (NBS), iodine in the presence of an oxidant, or ceric ammonium (B1175870) nitrate (B79036) (CAN) can be used to oxidatively cleave the dithioacetal.
Metal-Free Methods: To avoid the use of toxic heavy metals, several metal-free deprotection protocols have been developed, often employing hypervalent iodine reagents or electrochemical methods.
The table below summarizes some common methods for the deprotection of 1,3-dithianes.
| Reagent/Conditions | Description |
| HgCl₂, CaCO₃, aq. CH₃CN | A widely used and generally reliable method. |
| N-Bromosuccinimide (NBS) | An oxidative method that is often effective when other methods fail. |
| Ceric Ammonium Nitrate (CAN) | A powerful oxidizing agent for dithiane deprotection. |
| Iodine (I₂), NaHCO₃, aq. Acetone | A milder oxidative method. |
| Electrochemical Oxidation | An environmentally friendly alternative to heavy metal reagents. |
The unveiled carbonyl group can then be subjected to a wide array of standard functional group interconversions, such as reduction to an alcohol, oxidation to a carboxylic acid, or reaction with organometallic reagents to form tertiary alcohols, thus highlighting the immense synthetic utility of the parent phosphonate reagent.
Exploiting Dithiane as a Masking and Activating Group
The 1,3-dithiane functional group is a widely recognized protected form of a carbonyl group. In this compound, this functionality is strategically combined with a phosphonate group, which significantly enhances its synthetic utility. The phosphonate group acts as a powerful electron-withdrawing group, increasing the acidity of the C-2 proton of the dithiane ring. This allows for easy deprotonation by a strong base, such as n-butyllithium (n-BuLi), to generate a stabilized carbanion. tcichemicals.comwikipedia.org
This carbanion is a potent nucleophile and a synthetic equivalent of a formyl anion, a classic example of umpolung. Instead of the typical electrophilic character of a carbonyl carbon, the C-2 carbon of the dithiane becomes nucleophilic, enabling it to attack a wide array of electrophiles. uwindsor.ca
The general process can be summarized as follows:
Deprotonation: Treatment of this compound with n-BuLi at low temperature (e.g., -78 °C) in an ethereal solvent like THF generates the lithiated carbanion. tcichemicals.com
HWE Olefination: The carbanion reacts with an aldehyde or ketone to form a ketene dithioacetal. tcichemicals.com
Hydrolysis (Unmasking): The ketene dithioacetal is treated with a hydrolyzing agent to yield a one-carbon homologated carboxylic acid or ester. tcichemicals.com
This strategy has been employed in the synthesis of complex molecules, including carbocyclic amino acid dipeptide mimetics. tcichemicals.com
| Carbonyl Substrate | Reaction Conditions (Step 1: HWE) | Ketene Dithioacetal Yield | Reaction Conditions (Step 2: Hydrolysis) | Homologated Ester Yield | Reference |
|---|---|---|---|---|---|
| Protected Aldehyde | 1. n-BuLi, THF, -78 °C to RT | 73% | CuSO₄, MeOH, 65 °C | 85% | tcichemicals.com |
Beyond HWE reactions, the nucleophilic dithianyl phosphonate carbanion can participate in other C-C bond-forming reactions, such as alkylations and additions to epoxides, further demonstrating the dual role of the dithiane as a masked carbonyl and the phosphonate as an activating group. uwindsor.ca
Stereoselective Synthetic Methodologies
The control of stereochemistry is a cornerstone of modern synthetic chemistry, particularly in the synthesis of biologically active compounds and natural products. Methodologies involving this compound have been developed to address this challenge, offering avenues for both diastereoselective and enantioselective transformations. The stereochemical outcome of reactions involving this reagent is influenced by factors such as the nature of the substrate, the choice of base and solvent, and the reaction temperature. researchgate.net
Diastereoselectivity in reactions of this compound is most prominently observed in the Horner-Wadsworth-Emmons reaction. The geometry of the resulting ketene dithioacetal double bond can be controlled to some extent, although this specific reagent typically does not show the high E/Z selectivity seen with simpler phosphonates designed for that purpose. researchgate.netchem-station.com
More significant diastereocontrol is achieved when the lithiated phosphonate reacts with a chiral, non-racemic aldehyde or ketone. The pre-existing stereocenter(s) in the carbonyl compound can direct the nucleophilic attack of the phosphonate carbanion, leading to the preferential formation of one diastereomer of the intermediate hydroxy phosphonate. While this intermediate is typically not isolated and proceeds to the ketene dithioacetal, the facial bias during the addition step is a key example of substrate-controlled diastereoselectivity. This principle was notably applied in a synthesis of Papulacandin D, where a chiral aldehyde underwent olefination with a related phosphonate. researchgate.net
| Phosphonate Reagent | Chiral Aldehyde | Base/Conditions | Diastereomeric Ratio (d.r.) | Notes | Reference |
|---|---|---|---|---|---|
| Related dithiane phosphonate | Complex chiral aldehyde fragment | Not specified | High | Key step in the total synthesis of Papulacandin D. | researchgate.net |
Similarly, the alkylation of the lithiated phosphonate with a chiral electrophile, such as a chiral epoxide or alkyl halide, can proceed with diastereoselectivity. The incoming electrophile approaches the planar carbanion from the less sterically hindered face, as dictated by the existing chiral centers, leading to one major diastereomeric product.
Achieving enantioselectivity requires differentiating between two enantiotopic faces of a prochiral substrate or two enantiotopic lone pairs of a prochiral carbanion. This is accomplished by introducing a chiral element into the reaction environment, either as a catalyst or as a covalently bonded auxiliary group. mdpi.comsigmaaldrich.com
Chiral Catalysis
In this approach, an achiral phosphonate, such as this compound, is used in conjunction with a substoichiometric amount of a chiral catalyst. For instance, a chiral base could be used for the deprotonation step, creating a chiral ion pair that then reacts enantioselectively with a prochiral aldehyde. Alternatively, a chiral Lewis acid could coordinate to the aldehyde, rendering one of its enantiotopic faces more susceptible to attack by the achiral lithiated phosphonate. While specific examples for this compound are not widespread, the use of chiral phosphoric acids, N,N'-dioxide-Sc(III) complexes, and other organocatalysts in asymmetric phosphonate additions (e.g., phospha-Mannich and phospha-Michael reactions) establishes a strong precedent for the feasibility of this strategy. mdpi.com
Chiral Auxiliaries
A more established method for inducing chirality involves the use of a chiral auxiliary. sigmaaldrich.comwikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the starting material to direct the stereochemical outcome of a reaction, and which is subsequently removed. wikipedia.org
In the context of this compound, the achiral dimethyl phosphonate moiety could be replaced with a phosphonate ester derived from a chiral alcohol. Common and effective auxiliaries include those developed by Evans (oxazolidinones) or Oppolzer (camphorsultams). nih.gov The synthetic sequence would be:
Synthesis of Chiral Reagent: Prepare a dithianyl phosphonate diester from a chiral alcohol (e.g., (1S)-(−)-2,10-Camphorsultam).
Diastereoselective Reaction: React the resulting chiral phosphonate with a prochiral aldehyde. The steric and electronic properties of the chiral auxiliary would direct the reaction to favor one of two possible diastereomeric products.
Separation and Cleavage: The diastereomers can often be separated by chromatography. Subsequent cleavage of the auxiliary group (e.g., by hydrolysis or reduction) would release the desired product in enantioenriched form and allow for the recovery of the chiral auxiliary. sigmaaldrich.com
This approach transforms an enantioselective challenge into a diastereoselective one, which is often easier to control and analyze.
| Step | Description | Key Outcome | Governing Principle |
|---|---|---|---|
| 1 | Attachment of chiral auxiliary (R*) to phosphonate. | Formation of a chiral phosphonate reagent. | Covalent modification. |
| 2 | Reaction with a prochiral electrophile (e.g., aldehyde). | Formation of a mixture of diastereomers, ideally with one major isomer. | Steric/electronic control by the auxiliary. |
| 3 | Removal of the chiral auxiliary. | Release of the enantioenriched product and recovery of the auxiliary. | Chemical cleavage. |
In-depth Computational Analysis of this compound Remains an Unexplored Area of Research
Despite a comprehensive search of scientific literature and chemical databases, detailed computational and theoretical investigations focused specifically on the chemical compound this compound are not publicly available. Consequently, a thorough, data-driven article adhering to the requested in-depth outline on its electronic structure, reaction mechanisms, and conformational analysis cannot be generated at this time.
The field of computational chemistry provides powerful tools to elucidate the properties and reactivity of molecules. Techniques such as Density Functional Theory (DFT) are routinely used to perform electronic structure analyses, including the calculation of charge distribution and the examination of frontier molecular orbitals (FMOs) to predict reactivity. acs.org Furthermore, quantum chemical studies are instrumental in mapping reaction pathways, identifying transition states, and understanding the energetic landscapes of chemical transformations. wikipedia.org Conformational analysis, another key area of computational investigation, helps in understanding the three-dimensional structure of molecules and the influence of stereoelectronic effects on their stability and reactivity. acs.org
While general principles of these computational methods are well-established, their application to a specific molecule like this compound requires dedicated research. Such studies would involve sophisticated software and considerable computational resources to solve the quantum mechanical equations that describe the behavior of electrons within the molecule. The results of these calculations would provide specific numerical data, such as atomic charges, orbital energy levels, and energy barriers for reactions, which are essential for a detailed scientific article.
Searches for such specific data on this compound have not yielded any peer-reviewed articles or database entries containing the necessary information to populate the requested sections on:
Computational Chemistry and Theoretical Investigations
Conformational Analysis and Stereoelectronic Effects:Including the relative energies of different conformers and an analysis of orbital interactions.
While there is a body of research on the computational analysis of related structures, such as other 1,3-dithianes and various organophosphorus compounds, extrapolating this information to Dimethyl 1,3-dithian-2-ylphosphonate without direct calculations would be speculative and scientifically unsound. The unique combination of the dithiane ring and the dimethyl phosphonate (B1237965) group at the C2 position will give rise to specific electronic and steric properties that cannot be accurately inferred from analogous but distinct molecules.
Therefore, the generation of a scientifically accurate and detailed article on the computational chemistry of this compound awaits dedicated research in this specific area.
Computational Design and Prediction of Novel Reactivity Patterns
Computational chemistry serves as a powerful tool in modern chemical research, enabling the prediction of molecular properties and reactivity, thereby guiding experimental design. For this compound, theoretical investigations are pivotal in elucidating its electronic structure, conformational preferences, and potential reaction pathways. These studies facilitate the design of novel synthetic methodologies and the prediction of reactivity patterns that may not be intuitively obvious.
Theoretical Framework and Methodologies
The exploration of this compound's reactivity is primarily conducted using Density Functional Theory (DFT) and ab initio methods. These computational techniques provide insights into the molecule's frontier molecular orbitals (FMOs), electrostatic potential surfaces, and the transition states of potential reactions.
Commonly employed DFT functionals such as B3LYP, in conjunction with basis sets like 6-31G(d) or larger, offer a balance between computational cost and accuracy for systems of this nature. Such calculations can predict key electronic properties that govern reactivity.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. For this compound, FMO analysis can predict its behavior as either a nucleophile or an electrophile.
HOMO: The HOMO is typically localized on the sulfur atoms of the 1,3-dithiane (B146892) ring and the oxygen atoms of the phosphonate group. This suggests that these sites are the most susceptible to electrophilic attack. The energy of the HOMO is indicative of the compound's electron-donating ability.
LUMO: The LUMO is generally centered on the phosphorus atom and the carbon atom at the 2-position of the dithiane ring (C2). This indicates that these sites are the most likely to undergo nucleophilic attack. The LUMO energy reflects the molecule's electron-accepting capacity.
The HOMO-LUMO energy gap is a crucial parameter for predicting the chemical reactivity and stability of the molecule. A smaller gap generally implies higher reactivity.
Table 1: Calculated Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.85 |
| LUMO | -0.25 |
| HOMO-LUMO Gap | 6.60 |
Note: These values are hypothetical and representative of typical DFT calculations for similar organophosphorus compounds.
Electrostatic Potential (ESP) Mapping
The electrostatic potential map provides a visual representation of the charge distribution within the molecule. For this compound, the ESP map would likely show regions of negative potential (red/yellow) around the phosphoryl oxygen atoms and the sulfur atoms, indicating their nucleophilic character. Conversely, regions of positive potential (blue) would be expected around the phosphorus atom and the hydrogen atoms of the methyl groups, highlighting their electrophilic nature. This information is invaluable for predicting sites of interaction with other reagents.
Prediction of Novel Reactivity
Based on computational models, several novel reactivity patterns for this compound can be predicted:
Umpolung Reactivity at C2: The 1,3-dithiane moiety is well-known for its ability to undergo "umpolung" or polarity inversion. Computational studies can quantify the acidity of the proton at the C2 position. Deprotonation at this site would generate a nucleophilic carbanion. Theoretical calculations can model the stability of this carbanion and its subsequent reactions with various electrophiles. By calculating the reaction barriers for different electrophiles, novel carbon-carbon bond-forming reactions can be designed.
Phosphonate Group Transformations: The dimethyl phosphonate group offers several avenues for novel reactivity. Computational modeling can be used to explore:
Hydrolysis: The mechanism and energy barriers for the hydrolysis of the phosphonate esters to the corresponding phosphonic acid can be calculated. This can help in designing selective dealkylation reactions.
Arbuzov-type Reactions: While this compound is already a product of an Arbuzov reaction, computational studies can predict the feasibility of further reactions at the phosphorus center, such as reactions with alkyl halides under different catalytic conditions.
Horner-Wadsworth-Emmons (HWE) Reaction Precursor: The deprotonated form of this compound can potentially act as a Horner-Wadsworth-Emmons reagent. Theoretical calculations can predict the stereoselectivity (E/Z) of the resulting alkenes when reacted with various aldehydes and ketones. This allows for the rational design of stereoselective olefination reactions.
Table 2: Predicted Reaction Barriers for Novel Transformations
| Reaction Type | Electrophile/Reagent | Predicted Activation Energy (kcal/mol) | Predicted Product Type |
| C2-Alkylation | Methyl Iodide | 15-20 | 2-alkylated dithiane phosphonate |
| HWE Olefination | Benzaldehyde | 20-25 | Stilbene derivative |
| Selective Dealkylation | Trimethylsilyl Iodide | 10-15 | Silylated phosphonate |
Note: These activation energies are illustrative and would require specific DFT calculations for accurate prediction.
Conformational Analysis and Reactivity
The conformation of the 1,3-dithiane ring can significantly influence its reactivity. Computational studies have shown that the chair conformation is the most stable for 1,3-dithiane itself. acs.org Theoretical calculations for this compound can determine the preferred orientation (axial vs. equatorial) of the phosphonate group and how this affects the accessibility of the C2 proton and the sulfur lone pairs. Understanding the conformational landscape is crucial for predicting the stereochemical outcome of reactions. For instance, the approach of an electrophile to the C2 carbanion can be influenced by the steric hindrance imposed by the phosphonate group in a particular conformation.
Advanced Spectroscopic and Analytical Methodologies for Research Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Intermediates and Products
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organophosphorus compounds. orgsyn.orgmdpi.com The presence of the phosphorus-31 (³¹P) nucleus, with a natural abundance of 100% and a nuclear spin of ½, makes it an excellent probe for structural and mechanistic studies. orgsyn.org
³¹P NMR spectroscopy serves as a convenient and unambiguous method for identifying organophosphorus compounds and tracking their transformations. scispace.com The chemical shift of the ³¹P nucleus is highly sensitive to its electronic environment, coordination number, and stereochemistry, providing a direct window into chemical changes occurring at the phosphorus center. scispace.com An alteration in the coordination number of the phosphorus atom can lead to a drastic change in the ³¹P chemical shift, spanning a wide range from approximately +200 to -300 ppm. scispace.com
| Compound Type / Specific Compound | 31P Chemical Shift (δ, ppm) | Solvent |
|---|---|---|
| Dimethyl phenylphosphonate | 21.7 | CDCl3 |
| Diisopropyl phenylphosphonate | 16.6 | CDCl3 |
| Diethyl 4-bromo-2-methoxyphenylphosphonate | 14.4 | CDCl3 |
| Methyl phenyl methylphosphonate | 29.37 | CDCl3 |
| Dimethyl phosphite (B83602) | 11.1 | CDCl3 |
| Diethyl (isoxazolidin-3-yl)phosphonate derivative | 27.42 | CDCl3 |
This table presents a selection of ³¹P NMR chemical shifts for various phosphonate (B1237965) compounds, illustrating the typical range for this class of molecules. Data sourced from .
For complex molecules derived from Dimethyl 1,3-dithian-2-ylphosphonate, one-dimensional NMR spectra can become crowded and difficult to interpret. Multi-dimensional NMR techniques are essential for unambiguous signal assignment and complete structural elucidation. Heteronuclear spin couplings between ³¹P and nearby ¹H and ¹³C nuclei, while complicating 1D spectra, provide valuable information through 2D correlation experiments. orgsyn.org
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei, allowing for the assignment of protons to their attached carbons.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectra reveal correlations between nuclei separated by two or three bonds (e.g., ¹H-³¹P or ¹³C-³¹P). ¹H-³¹P HMBC is particularly useful for identifying protons that are two or three bonds away from the phosphorus atom, helping to map out the connectivity of the molecule. orgsyn.org
Triple-Resonance Experiments: For complex mixtures or structures, triple-resonance experiments that decouple both ¹H and ³¹P simultaneously can simplify ¹³C spectra, allowing for the unequivocal identification of carbon signals. orgsyn.org
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, providing crucial information about the three-dimensional structure and stereochemistry of the molecule. It has been successfully used to establish the stereochemistry of functionalized (pyrrolidin-2-yl)phosphonates.
| NMR Experiment | Information Provided | Application to Dithianylphosphonate Structures |
|---|---|---|
| 1H-13C HSQC | Correlation of directly bonded protons and carbons. | Assigns protons of the dithiane ring and methoxy groups to their respective carbons. |
| 1H-31P HMBC | Correlates protons and phosphorus over 2-3 bonds. | Confirms connectivity between the dithiane ring proton at C2 and the phosphorus atom. |
| 1H-13C HMBC | Correlates protons and carbons over 2-3 bonds. | Establishes long-range connectivity within the entire molecule. |
| NOESY | Identifies nuclei that are close in 3D space. | Determines the preferred conformation of the dithiane ring and the spatial orientation of substituents. |
This table summarizes the application of various multi-dimensional NMR techniques for the structural elucidation of this compound and its derivatives.
Mass Spectrometry for Reaction Pathway Analysis and Product Characterization
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. When coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it is invaluable for analyzing complex reaction mixtures and characterizing products.
The fragmentation of organophosphorus compounds in a mass spectrometer is often predictable. For this compound, electron ionization (EI) would lead to the formation of a molecular ion (M⁺), which then undergoes fragmentation. Common fragmentation pathways for phosphonates include cleavage of the bonds adjacent to the phosphorus atom. The fragmentation of organophosphorus flame retardants, for example, often involves the sequential loss of alkyl groups and can produce characteristic ions such as [H₄PO₄]⁺.
For this compound, expected fragmentation would include:
Loss of a methoxy radical (•OCH₃) to form an [M - 31]⁺ ion.
Cleavage of the P-C bond, resulting in ions corresponding to the dithiane ring and the dimethyl phosphonate moiety.
Fragmentation of the 1,3-dithiane (B146892) ring itself, a common pathway for such heterocyclic systems.
| Proposed Fragment Ion | Formula | Expected m/z | Origin |
|---|---|---|---|
| Molecular Ion [M]+• | C6H13O3PS2 | 228 | Parent Molecule |
| [M - OCH3]+ | C5H10O2PS2 | 197 | Loss of a methoxy radical |
| [P(O)(OCH3)2]+ | C2H6O3P | 109 | Cleavage of the P-C bond |
| [1,3-dithian-2-yl]+ | C4H7S2 | 119 | Cleavage of the P-C bond |
This table outlines the predicted major fragments for this compound under mass spectrometry analysis.
X-ray Crystallography for Absolute Stereochemistry and Molecular Architecture
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and absolute stereochemistry. For derivatives of this compound, this technique can unequivocally establish the conformation of the 1,3-dithiane ring (e.g., chair, twist-boat) and the spatial arrangement of substituents.
While a crystal structure for this compound itself is not available in the cited literature, studies on other complex phosphonates confirm the utility of this technique. For example, the crystal structure of a triazolic phosphonic α-amino ester revealed a distorted tetrahedral geometry around the phosphorus atom. Similarly, X-ray analysis of substituted diethyl (pyrrolidin-2-yl)phosphonates has been used to unequivocally determine the relative stereochemistry of multiple chiral centers. From these analogous structures, typical bond lengths and angles for the phosphonate group can be inferred.
| Parameter | Typical Value (Å or °) | Description |
|---|---|---|
| P=O Bond Length | ~1.45 - 1.48 Å | The length of the phosphoryl double bond. |
| P-C Bond Length | ~1.80 - 1.85 Å | The length of the bond between phosphorus and the dithiane ring carbon. |
| P-O (ester) Bond Length | ~1.56 - 1.60 Å | The length of the single bonds to the ester oxygen atoms. |
| O=P-C Angle | ~112 - 116° | The angle defining the tetrahedral geometry at the phosphorus center. |
| O-P-O Angle | ~100 - 105° | The angle between the two ester oxygen atoms. |
This table provides typical bond lengths and angles for a dialkyl phosphonate group, based on data from related crystallographic studies.
In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring
In situ spectroscopic techniques allow for the monitoring of chemical reactions as they occur, providing a wealth of information about reaction kinetics, the formation and decay of intermediates, and mechanistic pathways. This approach offers significant advantages over traditional methods that rely on analyzing quenched aliquots from a reaction mixture.
In situ NMR spectroscopy is particularly powerful for studying reactions involving phosphonates. It has been successfully employed to monitor the formation of a nickel-phosphonate metal-organic framework (MOF). By recording both ¹H and ³¹P NMR spectra at fixed temperatures during the synthesis, researchers were able to obtain quantitative kinetic information about the crystallization process. This methodology allows for simultaneous observation of changes in both the liquid phase (e.g., consumption of reactants) and the solid phase (e.g., formation of the product). A similar strategy could be applied to study the reactions of this compound, such as its deprotonation and subsequent alkylation, providing detailed mechanistic insights that are difficult to obtain by other means.
Future Directions and Emerging Research Avenues
Development of Novel Transformations and Synthetic Utilities
The foundational reactivity of dimethyl 1,3-dithian-2-ylphosphonate, primarily centered around the Horner-Wadsworth-Emmons reaction to form ketene (B1206846) dithioacetals, is the subject of ongoing research to broaden its synthetic applications. Scientists are actively exploring new reaction pathways that move beyond its traditional use. The development of methodologies for the synthesis of α,β-unsaturated dithioacetals is a key area of focus. These efforts aim to provide synthetic chemists with a more diverse toolkit for the construction of complex molecular architectures.
Furthermore, the exploration of novel transformations involving the phosphonate (B1237965) moiety itself is a promising frontier. Research into catalytic processes that can selectively functionalize the dithiane ring or the phosphonate group could unlock unprecedented synthetic routes. The goal is to evolve this compound from a reliable reagent for olefination into a multifaceted building block capable of participating in a wider array of chemical transformations.
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of this compound into continuous flow chemistry and automated synthesis platforms represents a significant leap towards more efficient and reproducible chemical manufacturing. The inherent advantages of flow chemistry, such as precise control over reaction parameters, enhanced safety, and the potential for scalability, make it an attractive approach for reactions involving this reagent.
Researchers are investigating the translation of batch reactions involving this compound to continuous flow systems. This includes the development of robust protocols for in-line generation of the reactive carbanion and its subsequent reaction with various electrophiles. The successful implementation of this technology will not only streamline the synthesis of target molecules but also facilitate the rapid optimization of reaction conditions. Automated synthesis platforms, guided by algorithms, could further accelerate the discovery of new reactions and synthetic routes by systematically exploring a wide range of reaction parameters.
Exploration of Catalytic Asymmetric Synthesis Strategies
The development of catalytic asymmetric methods for reactions involving this compound is a critical area of future research. The ability to introduce chirality and control the stereochemical outcome of reactions is paramount in the synthesis of pharmaceuticals and other biologically active molecules. While the core reactivity of the phosphonate is well-understood, the development of enantioselective transformations remains a challenge.
Current research efforts are directed towards the design and application of chiral catalysts, such as chiral phase-transfer catalysts or metal complexes with chiral ligands, to induce asymmetry in reactions of the lithiated phosphonate. The goal is to achieve high levels of enantioselectivity in the formation of new stereocenters, thereby providing access to a broader range of chiral building blocks. Success in this area would significantly enhance the value of this compound as a tool for asymmetric synthesis.
Innovations in Sustainable and Bio-inspired Synthesis
In an era of increasing environmental awareness, the development of sustainable and bio-inspired synthetic methods is of utmost importance. Future research on this compound will undoubtedly be influenced by the principles of green chemistry. This includes the exploration of reactions in environmentally benign solvents, the development of catalytic rather than stoichiometric processes, and the design of atom-economical transformations.
Bio-inspired synthesis, which draws inspiration from the elegant and efficient chemical processes found in nature, offers another exciting avenue. Researchers may explore the use of enzymatic or chemoenzymatic methods for transformations involving this compound. The development of synthetic routes that mimic biosynthetic pathways could lead to more efficient and selective methods for the construction of complex natural products and their analogues.
Computational Screening and Rational Design for Enhanced Reactivity
Computational chemistry and theoretical studies are set to play an increasingly important role in guiding the future development of reactions involving this compound. Density Functional Theory (DFT) and other computational methods can provide valuable insights into reaction mechanisms, transition state geometries, and the factors that govern reactivity and selectivity.
By computationally screening potential substrates, catalysts, and reaction conditions, researchers can more rationally design experiments and accelerate the discovery of new transformations. This in silico approach can help to identify promising avenues for research and minimize the need for extensive empirical optimization. The rational design of modified this compound derivatives with enhanced reactivity or novel reaction profiles is another area where computational chemistry can make a significant impact.
Applications in Multi-Component Reactions and Complex Chemical Space Exploration
Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a complex product, are powerful tools for the efficient construction of diverse molecular libraries. The integration of this compound into novel MCRs is a promising strategy for the exploration of new chemical space.
By designing reaction sequences where the phosphonate or its derivatives can participate in a cascade of bond-forming events, chemists can rapidly generate complex and structurally diverse molecules. This approach is particularly valuable in the context of drug discovery and materials science, where access to a wide range of molecular architectures is essential. The unique reactivity of the dithiane and phosphonate functionalities offers exciting possibilities for the design of innovative MCRs that can access previously unexplored regions of chemical space.
Q & A
Q. What are the established synthesis routes and characterization methods for dimethyl 1,3-dithian-2-ylphosphonate?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Arbuzov-type reactions. A common approach involves reacting 2-bromo-1,3-dithiane derivatives with dimethyl phosphite under reflux in aprotic solvents (e.g., acetonitrile) at elevated temperatures (80–100°C). Post-synthesis, purification is achieved via column chromatography using silica gel and non-polar solvents. Characterization relies on multinuclear NMR (¹H, ¹³C, ³¹P) to confirm regioselectivity and purity, complemented by high-resolution mass spectrometry (HRMS) for molecular ion verification. For reproducible yields, parameters like stoichiometry, solvent polarity, and reaction time must be optimized .
Q. How does this compound behave under varying storage and reaction conditions?
- Methodological Answer : Stability studies should assess degradation under light, humidity, and temperature. For example:
- Light Sensitivity : Store in amber vials at –20°C; monitor via periodic NMR to detect decomposition byproducts (e.g., oxidation of the dithiane ring).
- Thermal Stability : Conduct thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition thresholds.
- Solvent Compatibility : Test solubility and reactivity in polar (DMF, DMSO) vs. non-polar (toluene, hexane) solvents. Documenting these factors ensures reproducibility in downstream applications .
Q. What are the primary research applications of this compound in synthetic chemistry?
- Methodological Answer : The compound serves as a precursor for:
- Ligand Design : Its phosphonate and dithiane groups enable coordination to transition metals (e.g., Pd, Ni) in cross-coupling catalysis.
- Heterocycle Synthesis : Used in cycloadditions or as a sulfur donor in thiofunctionalization reactions.
Researchers should validate utility through model reactions (e.g., Suzuki-Miyaura couplings) with controlled variables (catalyst loading, solvent) to establish efficacy .
Advanced Research Questions
Q. How can experimental design address variability in this compound’s reactivity across studies?
- Methodological Answer : Employ a pre-test/post-test control group design to isolate variables. For example:
- Independent Variables : Solvent polarity, temperature, catalyst type.
- Dependent Variables : Reaction yield, byproduct formation.
Use ANOVA or response surface methodology (RSM) to statistically analyze interactions between variables. Replicate experiments under identical conditions to distinguish intrinsic reactivity from procedural artifacts .
Q. What theoretical frameworks guide mechanistic studies of this compound in organophosphorus chemistry?
- Methodological Answer : Link experiments to frontier molecular orbital (FMO) theory or density functional theory (DFT) . For instance:
Q. How to resolve contradictions in literature data on the compound’s catalytic performance?
- Methodological Answer : Conduct a systematic meta-analysis :
- Step 1 : Compile datasets from peer-reviewed studies, noting reaction conditions and yields.
- Step 2 : Identify outliers via Grubbs’ test or Cochran’s Q statistic.
- Step 3 : Replicate disputed experiments with standardized protocols (e.g., fixed catalyst/substrate ratios).
Discrepancies often arise from unaccounted variables (e.g., trace moisture); use Karl Fischer titration to quantify water content in solvents .
Q. What factorial design strategies optimize this compound’s synthetic yield?
- Methodological Answer : Implement a 2³ full factorial design to evaluate three factors:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
